2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

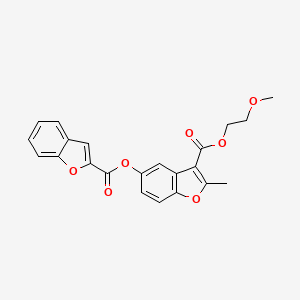

2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative featuring:

- 2-Methoxyethyl ester at position 2.

- Methyl group at position 2.

- 1-Benzofuran-2-carbonyloxy substituent at position 5.

Its synthesis likely involves esterification and coupling reactions, similar to related compounds in the evidence .

Properties

IUPAC Name |

2-methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c1-13-20(22(24)26-10-9-25-2)16-12-15(7-8-18(16)27-13)28-21(23)19-11-14-5-3-4-6-17(14)29-19/h3-8,11-12H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPUPBSPRIXJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofurancarboxylates. This compound features a unique structure that includes a benzofuran core with various functional groups, suggesting significant potential for biological activity. The exploration of its biological properties is crucial for understanding its potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Benzofuran fused ring system |

| Functional Groups | Methoxy, carboxylate, and carbonyl moieties |

| Complexity | Multi-step synthesis required for production |

The presence of these functional groups enhances the compound's reactivity and biological activity compared to simpler analogs, making it a subject of interest in pharmacological studies.

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective and antioxidant properties. A study synthesized several benzofuran derivatives, including those similar to this compound, and evaluated their effects on neuronal cells. Key findings include:

- Neuroprotection : Certain derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage at concentrations around 100 µM.

- Antioxidant Activity : Compounds demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticancer Potential

In silico studies have been conducted to assess the anticancer potential of compounds related to benzofurans. Molecular docking studies indicated that certain derivatives could act on aldehyde dehydrogenase (ALDH), a target implicated in cancer cell metabolism. The results showed:

- Inhibition of ALDH : Compounds demonstrated promising activity against cancer cell lines, with some exhibiting selectivity for multidrug-resistant cancer cells.

- Bioavailability : The compounds were characterized by good gastrointestinal absorption, making them attractive candidates for oral drug development .

Case Studies

Several studies have highlighted the biological activities associated with benzofuran derivatives:

- Neuroprotective Study :

- Anticancer Activity Assessment :

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Molecular Comparisons

The table below compares the target compound with structurally analogous benzofuran esters, highlighting substituent variations and molecular properties:

Note: The target compound’s molecular formula and weight are inferred based on structural analogs (e.g., replacing the 3,4-dimethoxybenzoyloxy group in with 1-benzofuran-2-carbonyloxy).

Substituent Effects on Properties

- Ester Groups: 2-Methoxyethyl esters (target compound, ) enhance solubility in polar solvents compared to methyl or ethyl esters .

Position 5 Substituents :

- Acyloxy groups (e.g., benzoyloxy, acetyloxy) introduce steric bulk and modulate electronic properties. The 1-benzofuran-2-carbonyloxy group in the target compound may enhance π-π stacking interactions, influencing crystallinity .

- Halogenated substituents (e.g., 2-chlorobenzyloxy in ) increase molecular stability and resistance to metabolic degradation.

Crystallography and Packing :

- Benzofuran derivatives often exhibit planar structures stabilized by intermolecular hydrogen bonds and π-π interactions . For example, sulfonyl-containing analogs () form dimeric structures via C–H⋯O bonds, which could be relevant to the target compound’s solid-state behavior.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Methoxyethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, and what key reaction conditions should be optimized?

- Methodology : Synthesis typically involves multi-step procedures, such as coupling benzofuran intermediates with activated carbonyl groups. For example, NaH in THF can deprotonate phenolic hydroxyl groups to facilitate esterification (as seen in analogous benzofuran syntheses) . Alkylation of carboxylic acid derivatives (e.g., 5-chloro-3-methylbenzofuran-2-carboxylic acid) with ether-containing sidechains, followed by selective deprotection, is also critical. Reaction temperatures (0°C for sensitive steps) and solvent choices (dry THF for moisture-sensitive reagents) must be optimized to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR identify substituent positions and stereochemistry. For example, NMR can distinguish methoxyethyl protons (δ 3.2–4.5 ppm) from aromatic benzofuran protons (δ 6.8–7.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxyl groups) stabilize crystal packing and validate molecular geometry .

Q. What safety protocols are essential for handling this compound during laboratory synthesis?

- Methodology : Based on structurally similar compounds, this derivative may exhibit skin/eye irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust/volatiles; in case of exposure, rinse with water for 15 minutes. Store in airtight containers away from oxidizers, as benzofuran esters can decompose under harsh conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for benzofuran derivatives using SHELX software?

- Methodology : Discrepancies often arise from twinning or poor data resolution. SHELXD/SHELXE can phase high-throughput datasets, while SHELXL refines hydrogen-bonding networks using restraints (e.g., riding models for H atoms). For example, in analogous compounds, intermolecular O–H⋯O bonds were refined with isotropic displacement parameters () and fixed bond lengths (O–H = 0.84 Å) to improve R-factors .

Q. What strategies optimize regioselectivity in multi-step syntheses involving benzofuran intermediates?

- Methodology : Regioselectivity is controlled via directing groups and reaction conditions. For instance, electron-withdrawing substituents (e.g., nitro or carbonyl groups) on the benzofuran core direct electrophilic substitution to specific positions. Cascade reactions, such as [3,3]-sigmatropic rearrangements, can also enhance selectivity by pre-organizing intermediates .

Q. How do steric and electronic effects influence the reactivity of 2-methoxyethyl ester groups in nucleophilic acyl substitution reactions?

- Methodology : The bulky 2-methoxyethyl group may hinder nucleophilic attack at the carbonyl carbon. Computational modeling (DFT calculations) can predict steric hindrance, while kinetic studies under varying temperatures quantify activation barriers. Comparative studies with methyl or ethyl esters (less steric bulk) reveal rate differences .

Q. What mechanistic insights can be gained from studying the compound’s stability under acidic or basic conditions?

- Methodology : Hydrolysis experiments in buffered solutions (pH 2–12) monitored via HPLC or NMR identify degradation products. For example, ester groups hydrolyze faster under basic conditions, while benzofuran rings remain intact. Stability data inform solvent choices for long-term storage .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of benzofuran derivatives?

- Methodology : Contradictions may stem from assay variability (e.g., cell lines, concentration ranges). Validate activity through orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, Mcl1 inhibitors with benzofuran cores showed varying IC values depending on substituent electronegativity, necessitating structure-activity relationship (SAR) studies .

Q. Why do crystallographic studies of similar benzofuran derivatives show divergent hydrogen-bonding patterns?

- Methodology : Crystal packing is sensitive to substituent polarity. Compare title compound’s SXRD data with analogues (e.g., 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran). Polar groups like carboxylates favor dimerization via O–H⋯O bonds, while nonpolar substituents (e.g., methyl) reduce intermolecular interactions .

Tables for Key Data

| Property | Method | Example Data from Analogues | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 436–437 K (title compound’s analogue) | |

| Hydrogen Bonding | SXRD (SHELXL) | O–H⋯O, 2.68 Å (carboxyl dimer) | |

| Regioselectivity in Synthesis | NMR | 85% yield for C-5 substitution | |

| Hydrolysis Rate (pH 7.4) | HPLC | t = 24 h (ester group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.